![molecular formula C13H17NO5 B12096127 2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-methylbutanoic acid](/img/structure/B12096127.png)
2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cbz-®-2-amino-3-hydroxy-3-methylbutanoic acid is a compound that belongs to the class of Cbz-protected amino acids. The Cbz (carbobenzyloxy) group is a common protecting group used in organic synthesis to protect amino groups during chemical reactions. This compound is particularly interesting due to its chiral nature, which makes it valuable in the synthesis of enantiomerically pure compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-®-2-amino-3-hydroxy-3-methylbutanoic acid typically involves the protection of the amino group using the Cbz group. One common method is the reaction of the amino acid with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of Cbz-protected amino acids often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Cbz-®-2-amino-3-hydroxy-3-methylbutanoic acid can undergo various chemical reactions, including:
Reduction: The Cbz group can be removed by catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd-C), hydrogen gas (H₂)
Substitution: Benzyl chloroformate (CbzCl), sodium hydroxide (NaOH)
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Removal of the Cbz group, yielding the free amino acid
Substitution: Formation of amides or other substituted derivatives
Applications De Recherche Scientifique
Cbz-®-2-amino-3-hydroxy-3-methylbutanoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Cbz-®-2-amino-3-hydroxy-3-methylbutanoic acid involves its role as a protected amino acid. The Cbz group protects the amino group during chemical reactions, preventing unwanted side reactions. The compound can be selectively deprotected under mild conditions, allowing for the synthesis of complex molecules with high precision .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cbz-(S)-2-amino-3-hydroxy-3-methylbutanoic acid: The enantiomer of the compound, differing in the configuration of the chiral center.
Boc-®-2-amino-3-hydroxy-3-methylbutanoic acid: Similar compound with a different protecting group (Boc instead of Cbz).
Fmoc-®-2-amino-3-hydroxy-3-methylbutanoic acid: Another similar compound with the Fmoc protecting group.
Uniqueness
Cbz-®-2-amino-3-hydroxy-3-methylbutanoic acid is unique due to its specific chiral configuration and the use of the Cbz protecting group, which offers distinct advantages in terms of stability and ease of removal under mild conditions .
Propriétés
Formule moléculaire |
C13H17NO5 |
|---|---|
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
3-hydroxy-3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C13H17NO5/c1-13(2,18)10(11(15)16)14-12(17)19-8-9-6-4-3-5-7-9/h3-7,10,18H,8H2,1-2H3,(H,14,17)(H,15,16) |
Clé InChI |
MFRLLTJYHNOXRS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


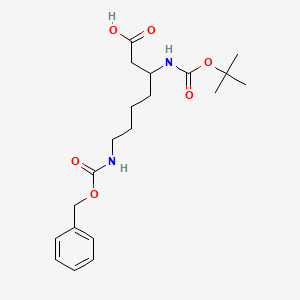


![Ethyl 8-chloroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B12096081.png)
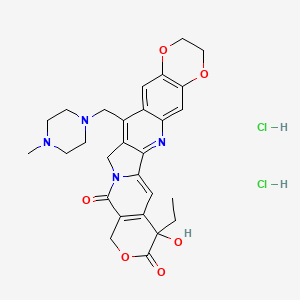
![1H-Pyrazolo[3,4-b]pyridine-1-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester](/img/structure/B12096095.png)
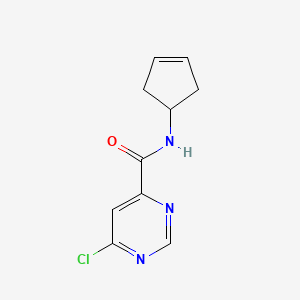
![7H-Dibenzo[b,g]carbazole](/img/structure/B12096098.png)
![2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12096101.png)
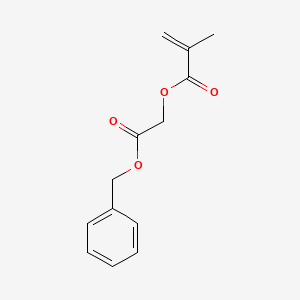
![(R)-6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine hydrochloride](/img/structure/B12096118.png)
![(S)-4-Ethyl-4-hydroxy-3,8-dioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid propyl ester](/img/structure/B12096126.png)
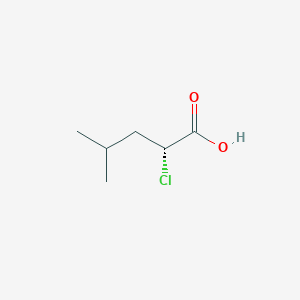
![4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12096143.png)
